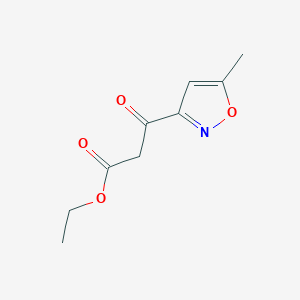
Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate typically involves the cyclization of β-oxo esters with hydroxylamine hydrochloride. The reaction is carried out under acidic conditions to form the isoxazole ring. The general reaction scheme is as follows:
Starting Materials: β-oxo ester and hydroxylamine hydrochloride.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Procedure: The β-oxo ester is reacted with hydroxylamine hydrochloride in the presence of an acid catalyst. The reaction mixture is heated to reflux, leading to the formation of the isoxazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to reduce reaction times and enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives of the isoxazole ring.
Reduction Products: Reduced heterocyclic compounds.
Substitution Products: Various substituted isoxazole derivatives.
Applications De Recherche Scientifique
Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological disorders and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand the biological activity of isoxazole derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors in biological systems, leading to various effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
N-(5-methylisoxazol-3-yl)malonamide: This compound has a similar isoxazole ring structure but differs in its functional groups.
3-amino-5-methylisoxazole: Another isoxazole derivative with an amino group, used in different synthetic applications.
Uniqueness: Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate is unique due to its specific ester functional group, which allows for diverse chemical modifications. This makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C9H11NO4 |
|---|---|
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
ethyl 3-(5-methyl-1,2-oxazol-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H11NO4/c1-3-13-9(12)5-8(11)7-4-6(2)14-10-7/h4H,3,5H2,1-2H3 |
Clé InChI |
HJEDSEGYQMJIDE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C1=NOC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


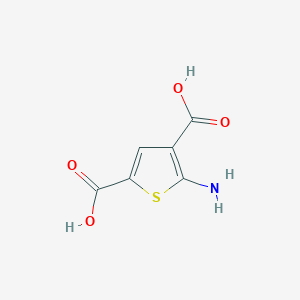
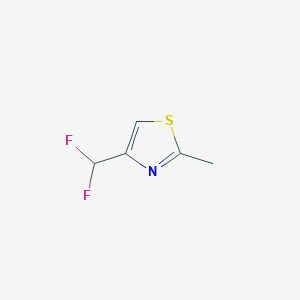

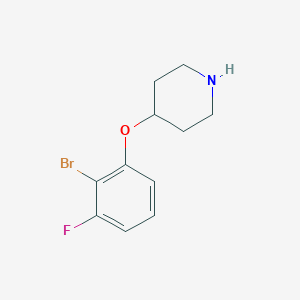

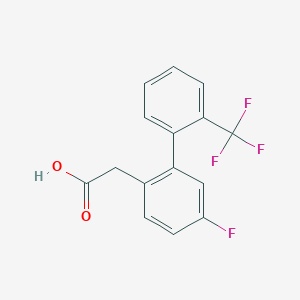
![[2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine](/img/structure/B12067741.png)

![{2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid](/img/structure/B12067768.png)

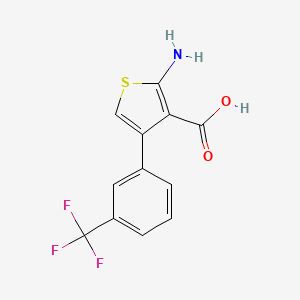

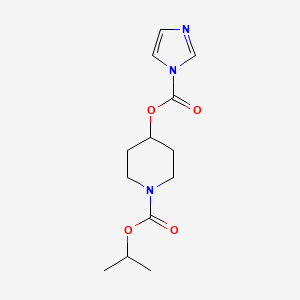
![6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12067798.png)
